molecular formula C9H11B B1269762 (1-Bromopropyl)benzene CAS No. 2114-36-5

(1-Bromopropyl)benzene

Cat. No.: B1269762
CAS No.: 2114-36-5
M. Wt: 199.09 g/mol
InChI Key: XJSUFXFSUACKAT-UHFFFAOYSA-N
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Description

(1-Bromopropyl)benzene, also known as 1-bromo-1-phenylpropane, is an organic compound with the molecular formula C9H11Br. It is a colorless liquid that is used in various chemical synthesis processes. The compound consists of a benzene ring attached to a three-carbon chain with a bromine atom on the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Bromopropyl)benzene can be synthesized through the addition of hydrogen bromide to 1-phenylpropene. This reaction typically proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced by the bromination of propylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method ensures high yield and selectivity for the benzylic bromination .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.

    Substitution: The bromine atom in this compound can be substituted by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), often in an aqueous medium.

    Substitution: Sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Substitution: 1-Phenylpropyl cyanide.

Scientific Research Applications

(1-Bromopropyl)benzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of (1-Bromopropyl)benzene primarily involves its reactivity at the benzylic position. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The compound can also undergo radical reactions, particularly in the presence of radical initiators, leading to various substitution and addition products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, where the bromine atom is attached to the first carbon of the propyl chain. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

IUPAC Name

1-bromopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSUFXFSUACKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340192
Record name (1-Bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114-36-5
Record name (1-Bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-bromopropyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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